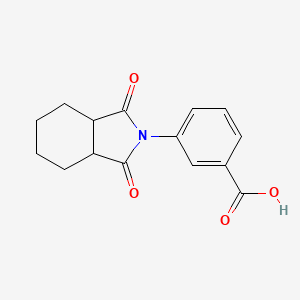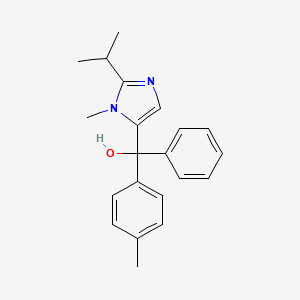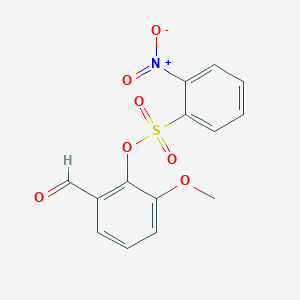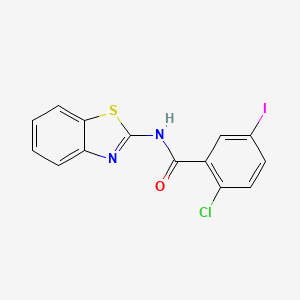![molecular formula C17H21N3OS B5062942 N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5062942.png)
N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as DPTP, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. DPTP is a thioamide derivative of pyrimidine, and it is synthesized through a multi-step chemical process.
作用机制
The mechanism of action of N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell proliferation and survival. N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has also been found to have low toxicity in animal studies. However, there are also some limitations to using N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide in lab experiments. Its solubility in water is low, which can make it difficult to administer in animal studies. Additionally, the mechanism of action of N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is not fully understood, which can make it challenging to design experiments to test its therapeutic potential.
未来方向
There are several future directions for research on N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. One area of research is to further investigate its mechanism of action and identify the specific signaling pathways that it targets. This information could be used to design more effective therapies for cancer and inflammation. Another area of research is to investigate the potential of N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide for different therapeutic applications.
合成方法
The synthesis of N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide involves a multi-step chemical process, starting with the reaction of 6-phenyl-4-pyrimidinethiol with ethyl acetoacetate to form 6-phenyl-4-pyrimidinylthioacetoacetate. This intermediate product is then reacted with diethylamine to form N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been the focus of scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N,N-diethyl-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-4-20(5-2)17(21)13(3)22-16-11-15(18-12-19-16)14-9-7-6-8-10-14/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKIHHHSIFOXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)SC1=NC=NC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062876.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5062891.png)
![N-ethyl-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5062907.png)
![N-(4-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B5062912.png)

![methyl 4-{[oxo(1-pyrrolidinyl)acetyl]amino}benzoate](/img/structure/B5062923.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5062931.png)
![3-{[(2-bromobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5062933.png)

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5062950.png)
![4-methoxy-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5062957.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B5062968.png)
